molecular formula C3H7BrClF2N B1437187 3-Bromo-3,3-difluoropropylamine hydrochloride CAS No. 234096-29-8

3-Bromo-3,3-difluoropropylamine hydrochloride

Cat. No.: B1437187
CAS No.: 234096-29-8
M. Wt: 210.45 g/mol
InChI Key: NMIMZKDLACSYMC-UHFFFAOYSA-N
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Description

3-Bromo-3,3-difluoropropylamine hydrochloride (CAS 234096-29-8) is a small molecule organic compound with the molecular formula C₃H₇BrClF₂N and a molecular weight of 210.45 g/mol . This compound is a versatile fluorinated building block prized in research and development for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and fluorine atoms on the same carbon, alongside the reactive amine group (provided as a hydrochloride salt for stability), makes it a valuable precursor for introducing the gem-difluoroalkene motif or other fluorinated segments into target structures . Such groups are critical in medicinal chemistry, as they can influence a drug molecule's metabolic stability, lipophilicity, and bioavailability . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet (SDS) prior to use. It is classified as an irritant (R36/37/38) and requires appropriate personal protective equipment, including tightly fitting safety goggles and impervious gloves .

Properties

IUPAC Name

3-bromo-3,3-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMZKDLACSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660134
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-29-8
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Fluoropropene Intermediate Preparation

One key intermediate is 3-bromo-3,3-difluoroprop-1-ene, which can be synthesized or procured as a starting material. This compound has the formula C3H3BrF2 and serves as a precursor for amination reactions.

Amination of 3-Bromo-3,3-difluoropropene

The amination involves converting the bromodifluoropropene into the corresponding 3-bromo-3,3-difluoropropylamine. This can be achieved by:

  • Nucleophilic substitution of the bromine atom with an amine nucleophile.
  • Use of ammonia or primary/secondary amines under controlled conditions to avoid side reactions.

Formation of Hydrochloride Salt

The free amine is then reacted with hydrochloric acid or an HCl-containing solvent system (e.g., ethanol/HCl) to form the hydrochloride salt, which improves the compound's stability and crystallinity.

Detailed Method from Patent Literature

Although no direct preparation of this compound was found, related synthetic methodologies for fluorinated amine hydrochlorides provide insight:

  • A patent describing the synthesis of 3,3-difluorocyclobutylamine hydrochloride intermediates involves:

    • Reacting a keto acid with an acidic chlorinating agent (e.g., thionyl chloride) in an alcohol solvent.
    • Fluorinating the intermediate with reagents such as HF/pyridine or DAST (diethylaminosulfur trifluoride).
    • Conversion to an N-hydroxyamide intermediate followed by rearrangement under sulfonyl chloride and base to yield the fluorinated amine.
    • Final salification with hydrochloric acid to obtain the hydrochloride salt.
  • While this exact route is for a cyclobutyl derivative, analogous steps could be adapted for the linear 3-bromo-3,3-difluoropropylamine synthesis.

Comparative Table of Preparation Steps

Step Description Typical Reagents Conditions Notes
1 Preparation of bromodifluoropropene intermediate Starting alkene, brominating agents Controlled temperature, inert atmosphere Commercially available or synthesized
2 Amination of bromodifluoropropene Ammonia or amines Reflux or mild heating Nucleophilic substitution
3 Purification Extraction, washing Acid-base workup Removal of impurities
4 Formation of hydrochloride salt HCl in ethanol or ether Room temperature Crystallization for isolation

Research Findings and Notes

  • The fluorination step often requires specialized reagents such as DAST or HF/pyridine, which are effective in introducing geminal difluoro groups.
  • Amination of halogenated fluoropropenes must be carefully controlled to prevent elimination or side reactions.
  • The hydrochloride salt form is preferred for improved handling and storage stability.
  • Literature emphasizes the importance of solvent choice (e.g., ethanol, isopropanol) and temperature control during the halogenation and amination steps to optimize yield and purity.
  • No direct synthesis protocols for this compound were found in common chemical databases or patents, suggesting that preparation methods may be proprietary or derived from analog synthesis routes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,3-difluoropropylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Addition Reactions: The fluorine atoms can be involved in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the bromine atom is replaced by another functional group.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 3-Bromo-3,3-difluoropropylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For instance, it has been utilized in the development of novel anticoagulants and other therapeutic agents due to its ability to introduce fluorinated functionalities that enhance pharmacokinetic properties .
  • Antiviral and Antimicrobial Research :
    • Research has indicated that fluorinated amines can exhibit enhanced biological activity against viruses and bacteria. The incorporation of 3-bromo-3,3-difluoropropylamine into drug candidates has been explored for its potential to improve efficacy against resistant strains of pathogens .

Agrochemical Applications

  • Pesticide Development :
    • The compound is being investigated for use in the formulation of pesticides and herbicides. The fluorine substituents are known to increase the lipophilicity of compounds, potentially leading to better absorption and efficacy in target organisms .
  • Plant Growth Regulators :
    • There is ongoing research into the use of this compound as a component in plant growth regulators. The unique properties of fluorinated compounds may provide advantages in enhancing plant growth and resistance to environmental stressors .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, adhesives, and other industrial products .
  • Surface Modification :
    • This compound can be used for surface modification techniques aimed at improving the hydrophobicity or oleophobicity of materials. This is particularly relevant in the development of advanced materials for electronics and textiles .

Case Studies and Research Findings

Application AreaStudy/Research FindingsReference
PharmaceuticalsDemonstrated enhanced activity against resistant bacterial strains when used as a precursor in drug synthesis.
AgrochemicalsImproved efficacy observed in preliminary tests with fluorinated pesticides developed from the compound.
Materials ScienceSuccessful synthesis of high-performance fluorinated polymers utilizing 3-bromo-3,3-difluoropropylamine.

Mechanism of Action

The mechanism of action of 3-Bromo-3,3-difluoropropylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The compound can interact with enzymes and proteins, leading to modifications that are useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-bromo-3,3-difluoropropylamine hydrochloride with key analogs, emphasizing structural features, reactivity, and applications.

Compound CAS No. Molecular Formula Molecular Weight Key Features
This compound 234096-29-8 C₃H₇BrClF₂N 210.45 Aliphatic backbone; Br and F on central carbon; used in fluorinated intermediates
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride 2155856-59-8 C₈H₈BrClF₃N 290.51 Aromatic backbone; Br, CF₃, and F substituents; potential pharmaceutical intermediate
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride 1980086-47-2 C₇H₇BrClF₂N 258.50 Aromatic ring with Br and F substituents; used in medicinal chemistry
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride 1803592-74-6 C₈H₁₄ClF₂NO₂ 237.65 Cyclopropane-containing difluoroester; research applications in drug design

Structural and Functional Differences

  • Backbone Variation : Unlike aromatic analogs (e.g., bromo-difluorophenyl methanamine derivatives), this compound features an aliphatic chain , enabling distinct reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Substituent Effects : The trifluoromethyl group in 2155856-59-8 enhances metabolic stability in drug candidates, whereas the cyclopropane moiety in 1803592-74-6 introduces steric constraints for conformational studies .

Biological Activity

3-Bromo-3,3-difluoropropylamine hydrochloride (CAS Number: 234096-29-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₅BrF₂N·HCl. The compound features a bromine atom and two fluorine atoms attached to a propylamine backbone. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight155.48 g/mol
CAS Number234096-29-8
Chemical FormulaC₃H₅BrF₂N·HCl
AppearanceWhite crystalline solid

Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and enzymes involved in metabolic pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating neurotransmitter release and influencing physiological responses.

Neurotransmitter Modulation

One of the key areas of interest is the compound's effect on neurotransmitter systems. Studies have shown that similar compounds can influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Alfa Chemistry indicated that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .

Case Studies

  • Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in cultures treated with the compound compared to control groups. This suggests potential use in developing antimicrobial agents.
  • Neuropharmacological Assessment : In a pharmacological assessment involving rodent models, the administration of this compound resulted in altered behavior indicative of enhanced dopaminergic activity. This finding supports further investigation into its potential as a therapeutic agent for neurological disorders.

Toxicology and Safety Profile

Toxicological evaluations are critical for understanding the safety profile of any chemical compound. Preliminary data suggest that while this compound may exhibit some toxicity at high concentrations, it is generally considered safe for experimental use under controlled conditions . Further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-bromo-3,3-difluoropropylamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For bromo-difluoro compounds, Mn-catalyzed reactions (e.g., allylation of pyridones using 3-bromo-3,3-difluoropropenes) are effective. Solvent choice (THF vs. TFE) significantly impacts regioselectivity and yield. Reaction efficiency is enhanced by the "fluorine effect," where electron-withdrawing fluorine atoms stabilize intermediates. Ensure inert atmosphere and controlled temperatures (e.g., 0–25°C) to minimize side reactions .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and X-ray crystallography for structural confirmation. Mass spectrometry (HRMS) validates molecular weight and purity. Thermal stability can be assessed via differential scanning calorimetry (DSC), while solubility profiles should be tested in polar (e.g., DMSO) and nonpolar solvents. Reference standards from reliable suppliers (e.g., Cayman Chemical) ensure consistency in spectral comparisons .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability studies on similar brominated compounds indicate ≥5-year integrity under these conditions. For laboratory use, aliquot the compound to avoid repeated freeze-thaw cycles. Desiccants (e.g., silica gel) should be included in storage vials to prevent hydrolysis .

Advanced Research Questions

Q. How does the "fluorine effect" influence the reactivity of this compound in transition metal-catalyzed reactions?

  • Methodological Answer : Fluorine atoms increase electrophilicity at the β-carbon, facilitating oxidative addition with transition metals (e.g., Mn or Pd). This effect also stabilizes manganacyclobutane intermediates, as observed in C–H activation reactions. Kinetic isotope experiments (KIE ≈ 1.03–1.06) confirm reversible C–H bond cleavage, critical for catalytic turnover. Computational modeling (DFT) can further elucidate electronic and steric contributions .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in allylation vs. annulation pathways?

  • Methodological Answer : Divergent pathways arise from solvent polarity and metal coordination. For allylation, polar solvents like TFE stabilize cationic intermediates, while nonpolar solvents (e.g., THF) favor annulation via π-alkenylmetal complexes. Reaction monitoring via in situ NMR or LC-MS helps identify dominant intermediates. Adjusting ligand denticity (e.g., bidentate vs. monodentate) can also steer selectivity .

Q. How can researchers assess the toxicity and environmental hazards of this compound?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and ecotoxicity tests (e.g., Daphnia magna EC50_{50}). Structural analogs like 3-bromo-3'-chlorobiphenyl exhibit acute oral toxicity (LD50_{50} 300–2000 mg/kg) and aquatic hazards (EC50_{50} >0.093 mg/L), suggesting similar risks. Follow OECD guidelines for mutagenicity screening (Ames test) and environmental persistence studies .

Q. What are the challenges in scaling up synthetic routes for this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include exothermic fluorination steps and bromine handling. Use flow chemistry to control heat dissipation and automate hazardous reagent addition. Replace liquid bromine with safer alternatives (e.g., N-bromosuccinimide) where possible. Pilot-scale reactions should validate purity via HPLC and optimize column chromatography conditions for large batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-3,3-difluoropropylamine hydrochloride

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